molecular formula C4H4BrClO2S B169226 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide CAS No. 114079-02-6

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B169226
CAS No.: 114079-02-6
M. Wt: 231.5 g/mol
InChI Key: ZZGHEDGOLOYVHL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H4BrClO2S. This compound is characterized by the presence of both bromine and chlorine atoms attached to a dihydrothiophene ring, which is further oxidized to form a sulfone group. It is a versatile intermediate used in various chemical syntheses and has applications in organic chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination and chlorination of a dihydrothiophene precursor. One common method includes the use of bromine and chlorine sources under controlled conditions to achieve selective halogenation. For example, the reaction can be carried out in an aqueous medium to avoid the use of toxic solvents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different sulfone or sulfide compounds .

Scientific Research Applications

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic or nucleophilic reactions, while the sulfone group can act as a reactive site for further chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but lacks the bromine atom.

    3-Bromo-2,3-dihydrothiophene 1,1-dioxide: Similar structure but lacks the chlorine atom.

    4-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wider range of chemical transformations compared to its analogs .

Properties

IUPAC Name

3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGHEDGOLOYVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=CS1(=O)=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383566
Record name Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114079-02-6
Record name Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 3
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 4
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 6
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

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